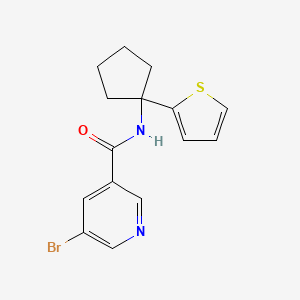

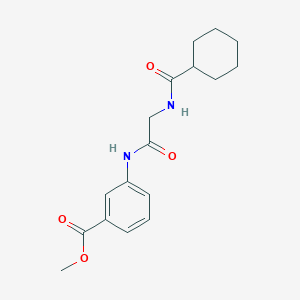

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives, such as “5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide”, often involves the splicing of a nitrogen-containing heterocycle natural molecule like nicotinic acid and a sulfur-containing heterocycle like thiophene . The structures of the target compounds are typically identified through 1H NMR, 13C NMR, and HRMS spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives like “5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide” can include various types of condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen

Organic Electronic Devices

Compounds containing thiophene, such as “5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide”, have limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .

Fungicidal Activity

Thiophene derivatives have been shown to possess fungicidal activity. Modifications to the thiophene structure, such as the addition of a chloro group at specific positions, can significantly enhance this activity .

Biological Activity

Thiophene-based analogs are considered a potential class of biologically active compounds. They are of interest to medicinal chemists for developing advanced compounds with a variety of biological effects .

Anti-inflammatory Agents

Some thiophene nucleus-containing compounds have been identified as anti-inflammatory agents. This suggests that “5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide” could potentially be explored for its anti-inflammatory properties .

Serotonin Antagonists

Thiophene derivatives have been used in the treatment of Alzheimer’s disease as serotonin antagonists. This application could be relevant for the compound if it shares similar properties .

Synthesis of Advanced Compounds

The structural features of thiophene derivatives make them suitable for the synthesis of advanced compounds with targeted biological effects, which could include pharmaceuticals or agrochemicals .

Medicinal Chemistry

The compound’s structure, which includes both a nitrogen-containing heterocycle (nicotinamide) and a sulfur-containing heterocycle (thiophene), is commonly used in medicinal chemistry to design and synthesize new drugs with potential therapeutic applications .

Zukünftige Richtungen

Thiophene derivatives like “5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide” are significant lead compounds that can be used for further structural optimization . They have been shown to exhibit excellent fungicidal activities, making them promising fungicide candidates for further development .

Eigenschaften

IUPAC Name |

5-bromo-N-(1-thiophen-2-ylcyclopentyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2OS/c16-12-8-11(9-17-10-12)14(19)18-15(5-1-2-6-15)13-4-3-7-20-13/h3-4,7-10H,1-2,5-6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFGGXGYTIDQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2993788.png)

![N-[1-(2-Chloroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2993790.png)

![ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2993791.png)

![ethyl 6-acetyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993794.png)